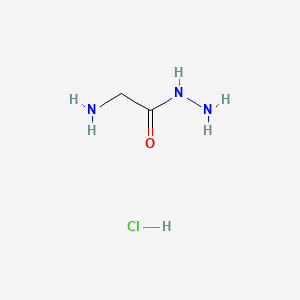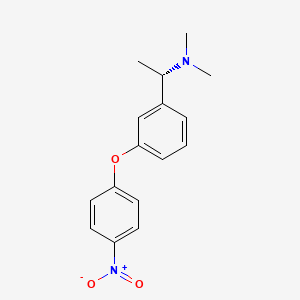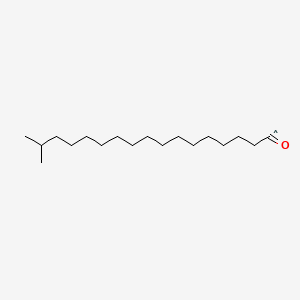![molecular formula C6H5N3O3 B569624 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol CAS No. 1015697-99-0](/img/structure/B569624.png)
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of drug discovery, nanotechnology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation into the desired oxazolo[5,4-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, sodium ethoxide, and ethyl formate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield various oxazolo[5,4-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.
Industry: The compound is utilized in the development of new materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as competitive neutral antagonists for CB2 cannabinoid receptors, exhibiting significant selectivity over CB1 receptors . The compound’s effects are mediated through its binding to these targets, influencing various cellular pathways and processes.
Comparación Con Compuestos Similares
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol can be compared with other oxazolo[5,4-d]pyrimidine derivatives, which share a similar fused ring structure. Some similar compounds include:
- 2-Phenyloxazolo[5,4-d]pyrimidin-7-one
- 2-Aryl-5-alkyloxazolo[5,4-d]pyrimidin-7-one
- 7-Amino-2-phenyloxazolo[5,4-d]pyrimidin-7-one
These compounds exhibit unique properties and applications, but this compound stands out due to its specific interactions with biological targets and its versatility in various research fields.
Propiedades
IUPAC Name |
2-methyl-4H-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCFEYWUNDYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)


![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

